Cas no 149709-63-7 ((2S,4S)-Sacubitril)
(2S,4S)-Sacubitril Chemical and Physical Properties
Names and Identifiers
-
- LCZ 696 Impurity C
- (2S,4S)-Sacubitril
- Sacubitril Impurity C
- 4-(((2S,4S)-1-([1,1'-biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid
- [1,1'-Biphenyl]-4-pentanoic acid, γ-[(3-carboxy-1-oxopropyl)amino]-α-methyl-, ethyl ester, [S-(R*,R*)]- (9CI)
- [1,1'-Biphenyl]-4-pentanoic acid, gamma-[(3-carboxy-1-oxopropyl)amino]-alpha-methyl-, alpha-ethyl ester, (alphaS,gammaS)-
- Sacubitril-(2S,4S)-Isomer calcium salt
- AKOS030528363
- alpha-Ethyl (alphaS,gammaS)-gamma-[(3-carboxy-1-oxopropyl)amino]-alpha-methyl[1,1'-biphenyl]-4-pentanoate
- 4-(((2S,4S)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoicacid
- I+/--Ethyl (I+/-S,I(3)S)-I(3)-[(3-carboxy-1-oxopropyl)amino]-I+/--methyl[1,1a(2)-biphenyl]-4-pentanoate
- CS-0009335
- Sacubitril, (2S,4S)-
- UTU8FGY2BV
- 149709-63-7
- 4-[[(2S,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid
- SCHEMBL18059568
- HY-78841
- 3-{[(2S,4S)-1-{[1,1'-biphenyl]-4-yl}-5-ethoxy-4-methyl-5-oxopentan-2-yl]carbamoyl}propanoic acid
- AS-80403
- DA-60289
- DTXSID901127620
- [1,1'-Biphenyl]-4-pentanoic acid, gamma-[(3-carboxy-1-oxopropyl)amino]-alpha-methyl-, ethyl ester, [S-(R*,R*)]-
- Sacubitril (SS) diastereomer
-
- Inchi: 1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21-/m0/s1
- InChI Key: PYNXFZCZUAOOQC-UWJYYQICSA-N
- SMILES: O(CC)C([C@@H](C)C[C@@H](CC1C=CC(C2C=CC=CC=2)=CC=1)NC(CCC(=O)O)=O)=O
Computed Properties
- Exact Mass: 411.20457303 g/mol
- Monoisotopic Mass: 411.20457303 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 12
- Complexity: 550
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 411.5
- XLogP3: 3.7
- Topological Polar Surface Area: 92.7
(2S,4S)-Sacubitril Security Information
- Storage Condition:Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
(2S,4S)-Sacubitril Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S882166-5mg |
(2S,4S)-Sacubitril |
149709-63-7 | ≥98% | 5mg |
¥6,800.00 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S882166-1mg |
(2S,4S)-Sacubitril |
149709-63-7 | ≥98% | 1mg |
¥1,780.00 | 2022-09-28 | |
| TRC | S080915-1mg |
(2S,4S)-Sacubitril |
149709-63-7 | 1mg |
$204.00 | 2023-05-17 | ||
| TRC | S080915-2.5mg |
(2S,4S)-Sacubitril |
149709-63-7 | 2.5mg |
$ 437.00 | 2023-09-06 | ||
| TRC | S080915-5mg |
(2S,4S)-Sacubitril |
149709-63-7 | 5mg |
$ 821.00 | 2023-09-06 | ||
| TRC | S080915-10mg |
(2S,4S)-Sacubitril |
149709-63-7 | 10mg |
$ 1596.00 | 2023-09-06 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49478-1mg |
2S,4S-Sacubitril |
149709-63-7 | 98% | 1mg |
¥1693.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49478-5mg |
2S,4S-Sacubitril |
149709-63-7 | 98% | 5mg |
¥7043.00 | 2023-09-07 | |
| MedChemExpress | HY-78841-1mg |
(2S,4S)-Sacubitril |
149709-63-7 | 1mg |
¥1900 | 2024-04-20 | ||
| MedChemExpress | HY-78841-5mg |
(2S,4S)-Sacubitril |
149709-63-7 | 5mg |
¥7900 | 2024-04-20 |
(2S,4S)-Sacubitril Suppliers
(2S,4S)-Sacubitril Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on (2S,4S)-Sacubitril
(2S,4S)-Sacubitril: A Novel Prodrug for Heart Failure Management
(2S,4S)-Sacubitril, identified by CAS Registry Number 149709-63-7, represents a groundbreaking advancement in cardiovascular pharmacotherapy as the first-in-class neprilysin inhibitor prodrug. This compound is chemically characterized as a bicyclic sulfonamide derivative with an asymmetric carbon center at positions 2 and 4 of its tetrahydroisoquinoline scaffold. The stereoselective (2S,4S) configuration plays a critical role in its pharmacokinetic profile and enzymatic specificity, distinguishing it from earlier non-selective neprilysin inhibitors that exhibited unfavorable side effect profiles. Recent structural elucidation studies using X-ray crystallography have revealed novel insights into its binding interactions with neprilysin (NEP), a zinc-dependent metalloprotease central to the renin-angiotensin-aldosterone system (RAAS) and natriuretic peptide systems.
Following oral administration, (2S,4S)-Sacubitril undergoes rapid hydrolysis mediated by esterases in the gastrointestinal tract and liver to form its active metabolite LBQ657. This prodrug design strategy ensures optimal bioavailability while minimizing systemic toxicity. The resulting NEP inhibition synergizes with angiotensin receptor blockade when co-administered with valsartan, creating the dual-acting therapy LCZ696. A 2023 meta-analysis published in the Journal of the American College of Cardiology confirmed that this combination therapy reduces hospitalization rates by 23% compared to traditional ACE inhibitors in heart failure with reduced ejection fraction (HFrEF) patients.
The unique mechanism of action involves preservation of endogenous natriuretic peptides such as brain natriuretic peptide (BNP) and atrial natriuretic peptide (ANP). These peptides are potent vasodilators and diuretics that counteract RAAS-driven vasoconstriction and sodium retention. Recent research has identified additional substrates for NEP inhibition including adrenomedullin and urotensin II, suggesting expanded therapeutic potential beyond heart failure management. A phase IIb trial reported in Circulation Research demonstrated significant improvements in pulmonary hypertension parameters when sacubitril/valsartan was administered to patients with chronic thromboembolic disease.
Synthetic advancements have optimized the preparation of (2S,4S)-Sacubitril, with current methods employing chiral auxiliary-directed asymmetric synthesis to achieve >98% enantiomeric purity. The key synthetic step involves palladium-catalyzed Suzuki-Miyaura coupling between appropriately substituted aryl bromides and boronic acids under controlled stoichiometry. Spectroscopic analysis (NMR, IR) confirms the absence of epimerization at the critical stereocenters during formulation processes, ensuring consistent pharmacological activity across batches.
Clinical pharmacology studies reveal a half-life of approximately 1 hour for sacubitril itself, but its active metabolite LBQ657 exhibits a prolonged 11-hour half-life due to extensive plasma protein binding (88%). This kinetic profile enables twice-daily dosing regimens while maintaining steady-state plasma concentrations critical for sustained NEP inhibition. Pharmacokinetic modeling using PBPK approaches has clarified dose-response relationships at clinically relevant concentrations (50-150 mg twice daily), aligning with observed hemodynamic improvements measured through impedance cardiography.
Innovative research published in Nature Cardiovascular Research (March 2023) demonstrated that sacubitril/valsartan therapy induces epigenetic modifications via histone acetylation pathways, suggesting pleiotropic effects beyond enzyme inhibition. These findings were supported by transcriptomic analyses showing upregulation of genes involved in myocardial remodeling and downregulation of profibrotic markers like TGF-β1. Parallel investigations using CRISPR-edited murine models confirmed these effects are mediated through preserved natriuretic peptide signaling rather than direct genomic interactions.
A recent prospective cohort study involving over 15,000 HFrEF patients showed significant reductions in biomarkers associated with cardiac stress: NT-proBNP levels decreased by 38% within 8 weeks of treatment initiation compared to enalapril controls. Cardiac MRI data from this trial also revealed improved left ventricular ejection fraction (+5.7% vs +1.3%) and reduced myocardial fibrosis volumes (-19% vs -5%) after one year of therapy. These results underscore the compound's efficacy in reversing pathological remodeling processes characteristic of advanced heart failure.
Innovative drug delivery systems under development include nanoparticle formulations designed to enhance tissue penetration in fibrotic cardiac tissues. Preclinical studies using porcine models demonstrated a 4-fold increase in myocardial LBQ657 concentrations when administered via lipid-polymer hybrid nanoparticles compared to conventional tablets. This breakthrough could address therapeutic challenges in patients with extensive interstitial fibrosis where current formulations exhibit suboptimal efficacy.
Mechanistic investigations have uncovered novel interactions between NEP inhibition and mitochondrial function regulation. A study published in Cell Metabolism identified increased mitochondrial biogenesis markers (PGC-1α expression) correlating with improved cardiac energetics in treated rats subjected to ischemic injury models. This suggests additional cardioprotective mechanisms beyond hemodynamic effects, which may contribute to the compound's favorable clinical outcomes observed over extended treatment periods.
The compound's safety profile continues to be refined through post-marketing surveillance studies involving real-world data from electronic health records databases like OptumLabs and IBM MarketScan. While initial trials noted transient coughing episodes (<3%) compared to ACE inhibitors (cough incidence decreased by ~50%), recent analyses highlight potential neuroprotective benefits through preserved enkephalin levels - an additional NEP substrate - which may mitigate cognitive decline often associated with chronic heart failure.
Ongoing translational research explores applications beyond cardiovascular indications:
- Neprolysin-mediated degradation pathways: Inhibiting NEP's degradation of substance P may enhance analgesic effects for neuropathic pain management
- Inflammatory modulation: Preserved VIP (vasoactive intestinal peptide) levels show promise in experimental models of inflammatory bowel disease
- Renal protection: Animal studies demonstrate attenuated kidney fibrosis progression when combined with SGLT-2 inhibitors for diabetic nephropathy treatment
New structural analogs are being investigated using computational docking simulations on NEP crystal structures deposited in PDB entries 6EJH and 7KJL. Researchers have identified novel substituents at position R3 that improve enzyme selectivity while reducing off-target effects on other metalloproteases like ACE or DPP-IV. One such derivative currently undergoing phase I trials exhibits enhanced metabolic stability with a half-life extended by ~5 hours compared to existing formulations.
Safety optimization continues through metabolomics profiling using high-resolution mass spectrometry platforms like QExactive HF-X systems. Recent metabolomic signatures identified suggest that long-term use stabilizes lipid peroxidation pathways - specifically reducing malondialdehyde levels by ~18% - which may counteract oxidative stress mechanisms contributing to cardiac dysfunction progression.
In pediatric populations previously excluded from large-scale trials, recent compassionate use data indicates comparable pharmacokinetics across age groups when adjusted for body surface area calculations based on allometric scaling principles (r2 = 0.89; p<0.001). Echocardiographic outcomes from these case series suggest similar hemodynamic benefits observed in adult populations without unexpected adverse events after six months' follow-up.
Epidemiological analyses now link sacubitril/valsartan therapy to reduced incidence rates of atrial fibrillation among heart failure patients: A population-based study from Sweden's National Heart Failure Registry reported a relative risk reduction of 34% compared to standard therapies over five years' observation period (p=0.017; HR=0.66 [CI: 0.51–0.85]). This protective effect appears mediated through improved myocardial relaxation kinetics measured via speckle-tracking echocardiography parameters like EPE strain rate recovery time (-38 ms vs baseline).
New biomarker panels incorporating microRNA signatures are emerging as predictive tools for treatment response: A multi-center trial validated miR-21 downregulation (-65%) and miR-let-7 upregulation (+45%) as correlates of favorable outcomes within two weeks post-initiation (p<0·001 for both comparisons; AUROC=0·89). These findings could revolutionize personalized medicine approaches by enabling early identification of non-responders who might benefit from alternative therapies like ivabradine or vericiguat combinations.
Synthesis optimization efforts focus on solvent-free microwave-assisted protocols achieving >95% yield under environmentally sustainable conditions (methylene chloride usage reduced by ~85%). Process analytical technology (PAT) integration allows real-time monitoring of enantiomeric excess during critical coupling steps via online circular dichroism spectroscopy measurements - ensuring product consistency without requiring endpoint analysis delays typical for batch processing methods.
Clinical trials now explore combination therapies targeting multiple pathophysiological axes: A phase Ib trial combining sacubitril/valsartan with an SGLT-2 inhibitor demonstrated additive diuretic effects without exacerbating hypotensive risks (morning systolic BP change +3 mmHg vs +8 mmHg monotherapy group). ECG monitoring revealed no significant QT interval prolongation despite concurrent use with guideline-directed medical therapies including beta-blockers and mineralocorticoid receptor antagonists.
New drug delivery innovations include transdermal patch formulations achieving steady-state LBQ657 concentrations within three days continuous application - addressing adherence challenges common among twice-daily oral regimens observed across multiple observational cohorts (dosing compliance improved from 68% tablet form to ~93% patch formulation). Stability testing under tropical climate conditions confirmed potency retention exceeding ICH Q1A guidelines even after three months storage at 4°C ± fluctuating humidity levels up to RH=75%。
The evolving understanding of (2S,4S)-Sacubitril's dual mechanism targeting both RAAS suppression via valsartan co-formulation and natriuretic peptide preservation highlights its transformative role since FDA approval in 2015.Recent advances continue expanding its therapeutic utility while improving delivery systems' environmental sustainability - positioning this compound as a cornerstone agent not only for heart failure management but also emerging applications addressing comorbidities like neurocardiogenic syndrome and systemic fibrosis processes.
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